Rhenium is a rare transition metal with the atomic number 75 and is categorized in Group 7 of the periodic table. It was discovered in 1925 by German chemists Ida and Walter Noddack along with Otto Carl Berg. Rhenium is known for its high density, exceptional melting point of 3,180 °C, and unique chemical properties, including the ability to exist in multiple oxidation states ranging from -1 to +7. The most common oxidation states are +4 and +7, with perrhenic acid (HReO₄) being a notable compound in the +7 state. Rhenium does not occur freely in nature but is primarily found in molybdenite and certain copper ores, with Chile being the leading producer of rhenium globally .
Rhenium can be synthesized through various methods:
Rhenium's unique properties lend it to various applications:
Research on rhenium interactions focuses primarily on its catalytic properties. Studies have shown that rhenium-based catalysts can facilitate various chemical transformations, such as:
Rhenium shares similarities with several other transition metals. Below are some comparable compounds along with their unique characteristics:
Compound | Unique Features |
---|---|
Molybdenum | Similar oxidation states; used in steel alloys |
Tungsten | High melting point; used in light bulb filaments |
Technetium | Radioactive; used in medical imaging |
Niobium | Used in superconductors; lower density than rhenium |
Tantalum | Corrosion-resistant; used in electronics |
Rhenium stands out due to its exceptional melting point, diverse oxidation states, and specific catalytic properties that differentiate it from these similar compounds .
Rhenium is a transition metal element with atomic number 75, positioned in group 7 of the periodic table and belonging to the sixth period [1] [3]. The element contains 75 protons in its nucleus, balanced by 75 electrons in its neutral state [5]. The atomic weight of rhenium is 186.207 atomic mass units [1] [6].
The electronic configuration of rhenium follows the aufbau principle, with the complete electron arrangement being 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 5d⁵ 6s² [1] [3] [5]. Using noble gas notation, this can be expressed as [Xe] 4f¹⁴ 5d⁵ 6s² [2] [5]. The electron shell structure demonstrates the distribution as 2, 8, 18, 32, 13, 2 electrons across the respective shells [1] [2].
Rhenium possesses two valence electrons in its outermost 6s orbital, while the total number of valency electrons contributing to chemical bonding is seven [1] [3]. The ground state term symbol for gaseous neutral rhenium is ⁶S₅/₂, indicating the spin multiplicity and angular momentum quantum numbers [2]. The element exhibits multiple oxidation states ranging from -3 to +7, with the most common being +4, +6, and +7 [1] [5].
Table 1: Fundamental Atomic Properties of Rhenium
Property | Value | Unit |
---|---|---|
Atomic Number | 75 | - |
Atomic Weight | 186.207 | u |
Group | 7 (Manganese group) | - |
Period | 6 | - |
Block | d-block | - |
Classification | Transition Metal | - |
Electron Configuration (Full) | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 5d⁵ 6s² | - |
Electron Configuration (Noble Gas) | [Xe] 4f¹⁴ 5d⁵ 6s² | - |
Electrons per Shell | 2, 8, 18, 32, 13, 2 | - |
Valence Electrons | 2 | - |
Valency Electrons | 7 | - |
Term Symbol | ⁶S₅/₂ | - |
Rhenium exists naturally as two isotopes: rhenium-185 and rhenium-187 [5] [10]. Rhenium-185 comprises 37.4% of natural rhenium and contains 110 neutrons, while rhenium-187 accounts for 62.6% of the natural abundance with 112 neutrons [5]. Despite being the more abundant isotope, rhenium-187 is very slightly radioactive, undergoing beta decay with an extraordinarily long half-life of 4.12 × 10¹⁰ years [5] [10].
The nuclear properties of rhenium show significant variation in neutron capture cross sections between isotopes [28] [29]. The thermal neutron activation cross sections have been measured as 96.5 ± 10 barns for rhenium-185 and 88 ± 14 barns for rhenium-187 [28]. Natural rhenium exhibits a thermal neutron capture cross section of 89.7 barns, ranking it among elements with moderate neutron absorption properties [30].
Research has identified over 20 unstable isotopes of rhenium, with various decay modes including electron capture and beta decay [5] [17]. The effective resonance integral of natural rhenium has been determined to be 694 ± 28 barns, including the 1/v component [28]. Recent measurements using time-of-flight techniques have provided detailed neutron capture cross section data across energy ranges from 1 eV to 400 keV [29] [35].
Table 2: Nuclear Properties and Isotopic Composition
Property | Value | Unit |
---|---|---|
Number of Protons | 75 | - |
Natural Isotopes | 2 | - |
Stable Isotopes | 2 | - |
Unstable Isotopes | 20 | - |
¹⁸⁵Re Abundance | 37.4 | % |
¹⁸⁵Re Neutrons | 110 | - |
¹⁸⁷Re Abundance | 62.6 | % |
¹⁸⁷Re Neutrons | 112 | - |
¹⁸⁷Re Half-life | 4.12 × 10¹⁰ | years |
¹⁸⁷Re Decay Mode | Beta decay | - |
Thermal Neutron Cross Section | 89.7 | barns |
Neutron Mass Absorption | 0.016 | - |
Rhenium exhibits exceptional physical properties that distinguish it among the transition metals [1] [6] [10]. The density of solid rhenium is 21.02 to 21.03 grams per cubic centimeter, making it one of the densest elements, exceeded only by platinum, iridium, and osmium [1] [6] [15]. The molar volume corresponds to 8.85-8.86 cubic centimeters per mole [6] [15].
The melting point of rhenium ranges from 3180 to 3186 degrees Celsius (3459 Kelvin), representing one of the highest melting points among all elements [1] [6] [18]. Only tungsten surpasses rhenium in melting temperature under standard atmospheric pressure [10] [18]. The boiling point extends from 5596 to 5630 degrees Celsius (5869 Kelvin), establishing rhenium among elements with the highest boiling points [1] [6] [18].
At standard temperature and pressure, rhenium exists as a solid with a characteristic silvery-gray metallic appearance [1] [3] [10]. The atomic radius measures 188 picometers, while the covalent radius is 159 picometers [3]. These dimensional parameters contribute to the close-packed hexagonal crystal structure that defines rhenium's solid-state arrangement [8] [20].
Table 3: Basic Physical Constants
Property | Value | Unit |
---|---|---|
Density (solid) | 21.02-21.03 | g/cm³ |
Molar Volume | 8.85-8.86 | cm³/mol |
Atomic Radius | 188 | pm |
Covalent Radius | 159 | pm |
Melting Point | 3180-3186 | °C |
Melting Point | 3459 | K |
Boiling Point | 5596-5630 | °C |
Boiling Point | 5869 | K |
Phase at STP | Solid | - |
Color | Silvery-gray | - |
Crystal System | Hexagonal close-packed | - |
The thermal properties of rhenium demonstrate its classification as a refractory metal with distinctive heat transfer characteristics [6] [7] [18]. The thermal conductivity of rhenium measures 47.9 to 48 watts per meter-kelvin, indicating moderate heat conduction capabilities compared to other transition metals [3] [6] [15]. This thermal conductivity value positions rhenium between tungsten and tantalum in terms of heat transfer efficiency [7] [8].
Specific heat capacity measurements reveal values of 0.13 to 0.137 joules per gram-kelvin [3] [6] [26]. The heat of fusion requires 33.2 kilojoules per mole to transition from solid to liquid state [6] [26]. Vaporization demands significantly more energy, with heat of vaporization ranging from 705 to 715 kilojoules per mole [6] [26].
Linear thermal expansion demonstrates temperature-dependent dimensional changes with a coefficient of 6.2 to 6.6 × 10⁻⁶ per kelvin [3] [15] [18]. This relatively low thermal expansion coefficient contributes to rhenium's dimensional stability across temperature variations [7] [8]. Industrial measurements express thermal expansion as 3.7 × 10⁻⁶ microinches per inch per degree Fahrenheit or 6.5 × 10⁻⁶ microinches per inch per degree Celsius [7].
Table 4: Thermal Properties and Conductivity
Property | Value | Unit |
---|---|---|
Thermal Conductivity | 47.9-48 | W/(m·K) |
Specific Heat Capacity | 0.13-0.137 | J/(g·K) |
Heat of Fusion | 33.2 | kJ/mol |
Heat of Vaporization | 705-715 | kJ/mol |
Linear Thermal Expansion Coefficient | 6.2-6.6 × 10⁻⁶ | K⁻¹ |
Thermal Expansion (microinch/°F) | 3.7 × 10⁻⁶ | inch/(inch·°F) |
Thermal Expansion (microinch/°C) | 6.5 × 10⁻⁶ | inch/(inch·°C) |
Rhenium exhibits distinctive electrical properties that reflect its electronic structure and metallic bonding characteristics [2] [7] [15]. The electrical resistivity at 20 degrees Celsius ranges from 13.5 to 18 × 10⁻⁸ ohm-meters, indicating moderate electrical conduction properties [3] [7] [15]. This resistivity translates to an electrical conductivity of 5.6 × 10⁶ siemens per meter or 9.3% of the International Annealed Copper Standard [3] [8].
The work function of pure rhenium measures 5.0 electron volts, though this value can vary from 4.8 to 5.5 electron volts depending on crystallographic orientation [8] [24]. Surface modifications, particularly carburization, can alter the work function to values between 4.1 and 5.25 electron volts [24]. The electron affinity of rhenium is 14.5 kilojoules per mole [2] [15].
Ionization properties demonstrate the first ionization energy as 7.88 electron volts [3]. The electronegativity according to the Pauling scale is 1.9, indicating moderate electron-attracting capability [1] [3]. Rhenium exhibits multiple oxidation states from -3 to +7, with +4, +6, and +7 being the most commonly observed in chemical compounds [1] [5].
Table 5: Electrical Properties and Resistivity
Property | Value | Unit |
---|---|---|
Electrical Resistivity (20°C) | 13.5-18 × 10⁻⁸ | Ω·m |
Electrical Conductivity | 5.6 × 10⁶ | S/m |
Electrical Conductivity (% IACS) | 9.3 | % |
Work Function | 5.0 | eV |
Work Function Range | 4.8-5.5 | eV |
Electron Affinity | 14.5 | kJ/mol |
First Ionization Energy | 7.88 | eV |
Electronegativity (Pauling) | 1.9 | - |
Oxidation States | -3, -1, 0, +1, +2, +3, +4, +5, +6, +7 | - |
Rhenium demonstrates exceptional mechanical strength characterized by high elastic moduli that exceed most transition metals [3] [9] [15]. The Young's modulus of rhenium measures 463 gigapascals, indicating extraordinary stiffness and resistance to elastic deformation under tensile stress [3] [15] [16]. This value positions rhenium among the stiffest metallic elements, contributing significantly to its structural applications in high-temperature environments [9].
The shear modulus, also known as the rigidity modulus, measures 178 gigapascals [3] [15]. This parameter quantifies the material's resistance to shear deformation and contributes to rhenium's ability to maintain structural integrity under complex stress states [16]. The bulk modulus reaches 370 gigapascals, demonstrating exceptional resistance to volumetric compression [15] [16].
Poisson's ratio for rhenium is 0.30, indicating the proportional relationship between lateral and axial strain during elastic deformation [15]. This dimensionless parameter falls within the typical range for metallic materials and contributes to understanding rhenium's elastic behavior under multiaxial loading conditions [16]. The combination of these elastic constants establishes rhenium as a material with superior mechanical properties for demanding structural applications [9].
Table 6: Elastic Constants and Moduli
Property | Value | Unit |
---|---|---|
Young's Modulus | 463 | GPa |
Shear Modulus (Rigidity) | 178 | GPa |
Bulk Modulus | 370 | GPa |
Poisson's Ratio | 0.30 | - |
The hardness characteristics of rhenium demonstrate its exceptional resistance to plastic deformation and wear [3] [8] [9]. On the Mohs hardness scale, rhenium measures 7.0, placing it among the harder metallic elements and comparable to quartz in terms of scratch resistance [3] [15]. This hardness level contributes significantly to rhenium's durability in abrasive environments and high-stress applications [8].
Vickers hardness measurements reveal values of 2450 megapascals, indicating substantial resistance to indentation under standardized testing conditions [3] [15]. The Brinell hardness measures 1320 megapascals, providing an alternative assessment of the material's resistance to permanent deformation [3] [15]. These hardness values vary significantly depending on the processing history and microstructural state of the rhenium sample [8].
Knoop hardness measurements demonstrate the influence of metallurgical processing on mechanical properties [8]. Arc-melted rhenium buttons exhibit 135 HK, while annealed rod material shows 270 HK [8]. Cold working through swaging increases the hardness dramatically, with 40% cross-sectional area reduction resulting in 825 HK [8]. This work-hardening behavior reflects rhenium's capacity for strengthening through plastic deformation [9].
Table 7: Hardness Measurements and Scales
Property | Value | Unit |
---|---|---|
Mohs Hardness | 7.0 | - |
Vickers Hardness | 2450 | MPa |
Brinell Hardness | 1320 | MPa |
Knoop Hardness (Arc melted) | 135 | HK |
Knoop Hardness (Annealed rod) | 270 | HK |
Knoop Hardness (40% swaged) | 825 | HK |
Rhenium crystallizes in a hexagonal close-packed structure, distinguishing it from most other refractory metals that adopt body-centered cubic arrangements [8] [10] [20]. The space group designation is P6₃/mmc with space group number 194, defining the symmetry operations and atomic positions within the crystal lattice [20] [21]. This crystallographic arrangement contributes to rhenium's unique combination of strength and ductility compared to other refractory metals [8] [10].
The unit cell parameters demonstrate the hexagonal symmetry with lattice parameter a measuring 276.1 picometers and parameter c measuring 445.6 picometers [20]. The c/a ratio of 1.615 closely approximates the ideal hexagonal close-packed ratio, indicating efficient atomic packing [8] [20]. The alpha and beta angles are 90.000 degrees, while the gamma angle is 120.000 degrees, consistent with hexagonal symmetry requirements [20].
The minimum interatomic distance between rhenium atoms is 274.6 picometers, reflecting the close-packed nature of the crystal structure [8]. This atomic arrangement results in a coordination number of twelve, where each rhenium atom is surrounded by twelve nearest neighbors [21]. The crystallographic structure directly influences rhenium's mechanical properties, including its work-hardening behavior and ductility characteristics that distinguish it from other refractory metals [9] [10].
Table 8: Crystallographic Structure and Parameters
Property | Value | Unit |
---|---|---|
Crystal Structure | Hexagonal close-packed (hcp) | - |
Space Group | P6₃/mmc | - |
Space Group Number | 194 | - |
Lattice Parameter a | 276.1 | pm |
Lattice Parameter b | 276.1 | pm |
Lattice Parameter c | 445.6 | pm |
c/a Ratio | 1.615 | - |
Alpha Angle | 90.000 | ° |
Beta Angle | 90.000 | ° |
Gamma Angle | 120.000 | ° |
Minimum Interatomic Distance | 274.6 | pm |
The surface properties of rhenium reflect its electronic structure and crystallographic arrangement, contributing to its unique physical and chemical behavior [8] [24] [34]. The work function of pure rhenium measures 5.0 electron volts, though this value varies depending on crystallographic orientation and surface preparation [8] [24]. The work function can range from 4.8 to 5.5 electron volts on different crystal faces, with the highest values observed on the [0001] orientation [8].
Surface modifications significantly influence rhenium's work function characteristics [24]. Carburized rhenium surfaces containing approximately 5 atomic percent carbon demonstrate work function variations between 4.1 and 5.25 electron volts [24]. Lower work function values result from graphitic layer formation at temperatures below the saturated solubility limit, while higher values occur when carbon remains in solution and forms amorphous carbon near the surface [24].
Magnetic susceptibility measurements indicate a volume susceptibility of 863 × 10⁻⁶, characterizing rhenium as a paramagnetic material [8]. The thermoelectric potential versus platinum measures 2.31 millivolts at 500 degrees Celsius, providing insight into the electronic transport properties [8]. Spectral hemispherical emittance reaches 42% for wavelengths from 0 to 2000 nanometers, influencing radiative heat transfer characteristics [8].
Acoustic properties demonstrate a velocity of sound of 4700 meters per second, reflecting the material's elastic properties and atomic bonding [15]. The recrystallization temperature ranges from 1200 to 1500 degrees Celsius, indicating the temperature range for grain boundary migration and stress relief [8]. These surface and bulk properties collectively define rhenium's behavior in high-temperature and electronic applications [34].
Table 9: Surface Properties and Acoustic Characteristics
Property | Value | Unit |
---|---|---|
Velocity of Sound | 4700 | m/s |
Work Function (Pure) | 5.0 | eV |
Work Function (Carburized Range) | 4.1-5.25 | eV |
Magnetic Susceptibility (Volume) | 863 × 10⁻⁶ | - |
Spectral Hemispherical Emittance | 42 | % (λ = 0-2000 nm) |
Thermoelectric Potential vs Platinum | 2.31 | mV (at 500°C) |
Recrystallization Temperature | 1200-1500 | °C |
The optical and spectroscopic properties of rhenium arise from its electronic structure and the transitions between energy levels in both atomic and condensed matter states [11] [12] [13]. Atomic spectroscopy reveals characteristic emission lines that serve as fingerprints for rhenium identification and quantitative analysis [2] [12]. The electronic transitions involve d-orbital configurations that produce distinctive spectral features in the visible and ultraviolet regions [12] [13].
Research on rhenium compounds demonstrates complex photophysical properties, particularly in coordination complexes containing rhenium in various oxidation states [13]. Time-dependent density functional theory calculations predict absorption maxima corresponding to metal-to-ligand charge transfer and ligand-to-ligand charge transfer transitions [13]. These electronic transitions exhibit solvent-dependent behavior and contribute to the luminescent properties observed in certain rhenium compounds [13].
Rhenium-containing materials exhibit unique optical constants that vary with the specific compound and crystallographic structure [14]. Studies of rhenium disulfide reveal anisotropic optical behavior with complex refractive indices that depend on crystallographic orientation [14]. The optical properties demonstrate strong in-plane anisotropy, distinguishing rhenium compounds from other transition metal dichalcogenides [14].
Spectroscopic investigations using matrix isolation techniques have characterized rhenium atoms and small clusters in noble gas environments [12]. These studies provide fundamental insights into electronic energy levels and optical transitions in isolated rhenium species [12]. The spectroscopic data contribute to understanding both the atomic properties and the electronic structure evolution from isolated atoms to bulk metallic rhenium [2] [12].
Flammable